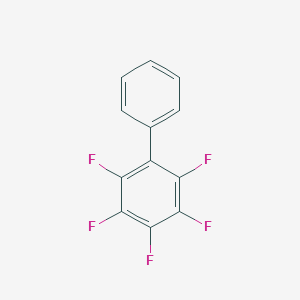

![molecular formula C10H14N4 B165505 2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole CAS No. 139703-59-6](/img/structure/B165505.png)

2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

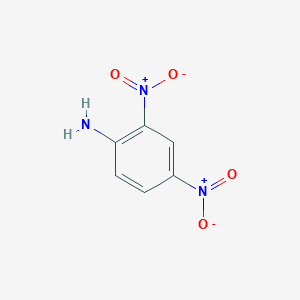

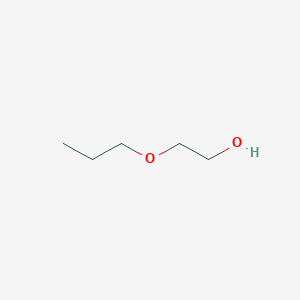

2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole, commonly known as AMB, is a benzimidazole derivative that has been widely used in scientific research due to its unique properties. AMB is a heterocyclic compound that contains a benzimidazole ring and an aminoethyl group. It has been shown to have significant biochemical and physiological effects, making it a valuable tool for studying various cellular processes.

Mechanism of Action

AMB is a fluorescent molecule that binds to DNA and RNA through intercalation. It has been shown to preferentially bind to AT-rich regions of DNA and can cause changes in the DNA conformation and structure. AMB can also inhibit the activity of various enzymes that are involved in DNA replication and transcription.

Biochemical and Physiological Effects

AMB has been shown to have significant biochemical and physiological effects. It can induce DNA damage and apoptosis in cancer cells, making it a potential anti-cancer agent. AMB has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.

Advantages and Limitations for Lab Experiments

AMB has several advantages for use in lab experiments. It is a fluorescent molecule that can be easily detected and quantified. It has also been shown to have low toxicity and can be used at low concentrations. However, AMB has some limitations, including its potential to cause DNA damage and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of AMB in scientific research. One potential direction is the development of new AMB derivatives with improved solubility and specificity for nucleic acids. Another direction is the use of AMB in combination with other anti-cancer agents to enhance their efficacy. Additionally, AMB could be used in the development of new antimicrobial agents to combat antibiotic-resistant bacteria and fungi.

Scientific Research Applications

AMB has been extensively used in scientific research as a fluorescent probe for studying DNA and RNA. It has been shown to bind specifically to nucleic acids and can be used to detect changes in their conformation and structure. AMB has also been used to study the interaction between DNA and various proteins, including transcription factors and enzymes.

properties

CAS RN |

139703-59-6 |

|---|---|

Molecular Formula |

C10H14N4 |

Molecular Weight |

190.25 g/mol |

IUPAC Name |

N'-(1-methylbenzimidazol-2-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H14N4/c1-14-9-5-3-2-4-8(9)13-10(14)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) |

InChI Key |

MCGWCQIHIDJMAG-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2N=C1NCCN |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1NCCN |

synonyms |

1,2-Ethanediamine,N-(1-methyl-1H-benzimidazol-2-yl)-(9CI) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline](/img/structure/B165446.png)